molecular formula C9H11N3O3S B14009522 N-diazo-2-(4-methoxyphenyl)ethanesulfonamide CAS No. 76653-00-4

N-diazo-2-(4-methoxyphenyl)ethanesulfonamide

Cat. No.: B14009522
CAS No.: 76653-00-4
M. Wt: 241.27 g/mol
InChI Key: OTVGPVZEKICIGO-UHFFFAOYSA-N
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Description

N-diazo-2-(4-methoxyphenyl)ethanesulfonamide is a diazo compound characterized by the presence of a diazo group (-N=N-) attached to a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-diazo-2-(4-methoxyphenyl)ethanesulfonamide typically involves the diazotization of a suitable precursor. One common method is the reaction of 2-(4-methoxyphenyl)ethanesulfonamide with a diazotizing agent such as sodium nitrite in the presence of an acid like hydrochloric acid. The reaction is carried out at low temperatures to ensure the stability of the diazo compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the safety and efficiency of the diazotization process, minimizing the risks associated with handling diazo compounds.

Chemical Reactions Analysis

Types of Reactions

N-diazo-2-(4-methoxyphenyl)ethanesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The diazo group can be substituted by nucleophiles, leading to the formation of different products.

    Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming cyclic structures.

    Carbene Transfer Reactions: The diazo group can generate carbenes, which can insert into C-H, N-H, and other bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in the presence of a base.

    Cycloaddition Reactions: These reactions often require catalysts such as transition metals.

    Carbene Transfer Reactions: Catalysts like rhodium or copper complexes are commonly used.

Major Products Formed

    Substitution Reactions: Products include substituted sulfonamides.

    Cycloaddition Reactions: Products include various cyclic compounds.

    Carbene Transfer Reactions: Products include insertion products into C-H, N-H, and other bonds.

Scientific Research Applications

N-diazo-2-(4-methoxyphenyl)ethanesulfonamide has several applications in scientific research:

    Organic Synthesis: It is used as a reagent for the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential as a precursor in the synthesis of pharmacologically active molecules.

    Material Science: It is used in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of N-diazo-2-(4-methoxyphenyl)ethanesulfonamide involves the generation of reactive intermediates such as carbenes. These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds. The pathways involved include carbene insertion into C-H, N-H, and other bonds, as well as cycloaddition reactions.

Comparison with Similar Compounds

Similar Compounds

  • N-diazo-2-(4-methylphenyl)ethanesulfonamide
  • N-diazo-2-(4-chlorophenyl)ethanesulfonamide
  • N-diazo-2-(4-fluorophenyl)ethanesulfonamide

Uniqueness

N-diazo-2-(4-methoxyphenyl)ethanesulfonamide is unique due to the presence of the methoxy group, which can influence its reactivity and the types of reactions it undergoes. The methoxy group can also affect the compound’s solubility and stability, making it distinct from other similar diazo compounds.

Properties

CAS No.

76653-00-4

Molecular Formula

C9H11N3O3S

Molecular Weight

241.27 g/mol

IUPAC Name

N-diazo-2-(4-methoxyphenyl)ethanesulfonamide

InChI

InChI=1S/C9H11N3O3S/c1-15-9-4-2-8(3-5-9)6-7-16(13,14)12-11-10/h2-5H,6-7H2,1H3

InChI Key

OTVGPVZEKICIGO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCS(=O)(=O)N=[N+]=[N-]

Origin of Product

United States

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